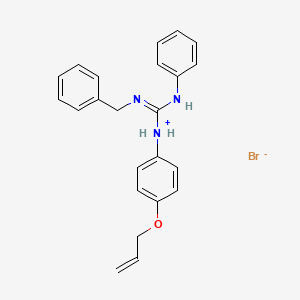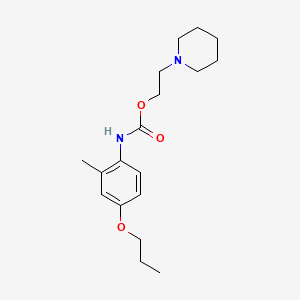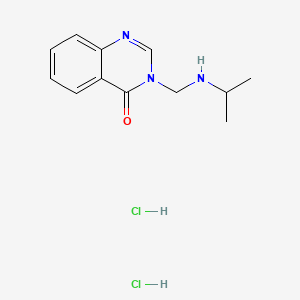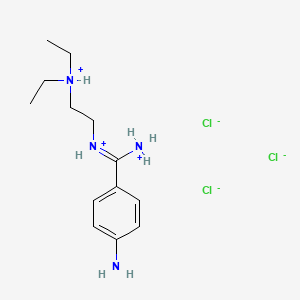
4-Amino-N-(2-diethylaminoethyl)benzamidine trihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-N-(2-diethylaminoethyl)benzamidine trihydrochloride is a chemical compound known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an amino group, a diethylaminoethyl group, and a benzamidine moiety, all contributing to its distinct chemical properties.
準備方法
The synthesis of 4-Amino-N-(2-diethylaminoethyl)benzamidine trihydrochloride typically involves multiple steps, starting with the preparation of the benzamidine core. One common method involves the reaction of 4-nitrobenzamidine with diethylamine in the presence of a reducing agent such as hydrogen gas and a catalyst like palladium on carbon. This reduction step converts the nitro group to an amino group, forming 4-Amino-N-(2-diethylaminoethyl)benzamidine. The final step involves the addition of hydrochloric acid to form the trihydrochloride salt, which enhances the compound’s solubility and stability.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as continuous flow reactors and automated synthesis systems to ensure high yield and purity.
化学反応の分析
4-Amino-N-(2-diethylaminoethyl)benzamidine trihydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced further to form secondary amines using reducing agents such as lithium aluminum hydride.
Substitution: The benzamidine moiety can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles like halides or alkoxides.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used, but they often include modified benzamidine derivatives with altered functional groups.
科学的研究の応用
4-Amino-N-(2-diethylaminoethyl)benzamidine trihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is employed in biochemical assays to study enzyme activity, particularly proteases, due to its ability to inhibit certain enzymes.
Medicine: It has potential therapeutic applications, including as an antimicrobial agent and in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 4-Amino-N-(2-diethylaminoethyl)benzamidine trihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The benzamidine moiety is known to bind to the active sites of proteases, inhibiting their activity by forming stable complexes. This inhibition can modulate various biological pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors.
類似化合物との比較
4-Amino-N-(2-diethylaminoethyl)benzamidine trihydrochloride can be compared with other similar compounds, such as:
Benzamidine: A simpler analogue that lacks the diethylaminoethyl group but shares the benzamidine core, used primarily as a protease inhibitor.
4-Amino-N-(2-dimethylaminoethyl)benzamidine: Similar in structure but with dimethylaminoethyl instead of diethylaminoethyl, affecting its solubility and binding properties.
N-(2-Diethylaminoethyl)-4-nitrobenzamidine: A precursor in the synthesis of this compound, with a nitro group instead of an amino group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
特性
CAS番号 |
62979-83-3 |
|---|---|
分子式 |
C13H25Cl3N4 |
分子量 |
343.7 g/mol |
IUPAC名 |
2-[(4-aminophenyl)-azaniumylmethylidene]azaniumylethyl-diethylazanium;trichloride |
InChI |
InChI=1S/C13H22N4.3ClH/c1-3-17(4-2)10-9-16-13(15)11-5-7-12(14)8-6-11;;;/h5-8H,3-4,9-10,14H2,1-2H3,(H2,15,16);3*1H |
InChIキー |
AMETVIQLDOWSOW-UHFFFAOYSA-N |
正規SMILES |
CC[NH+](CC)CC[NH+]=C(C1=CC=C(C=C1)N)[NH3+].[Cl-].[Cl-].[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


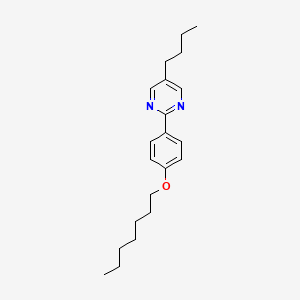
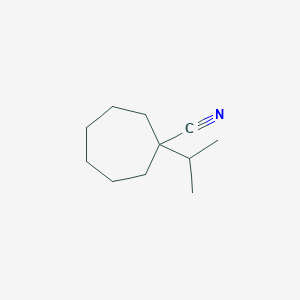
![Pyrazolo[3,4-b]azepine,1,4,5,6,7,8-hexahydro-1-methyl-3-(1-methyl-3-piperidinyl)-(9ci)](/img/structure/B13764342.png)
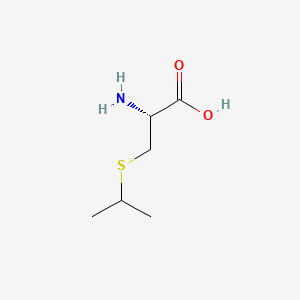
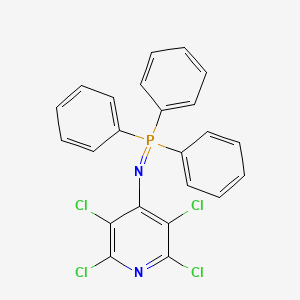
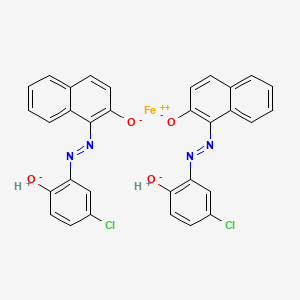
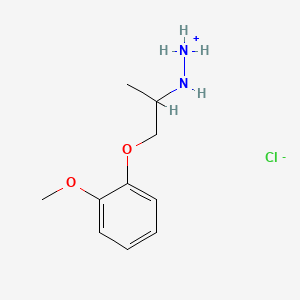

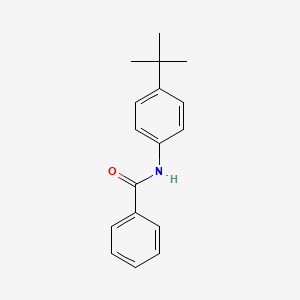
![3-Ethoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one](/img/structure/B13764379.png)
